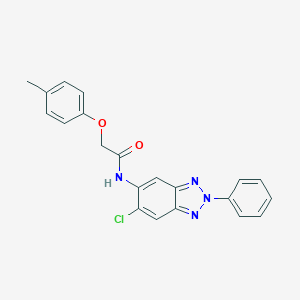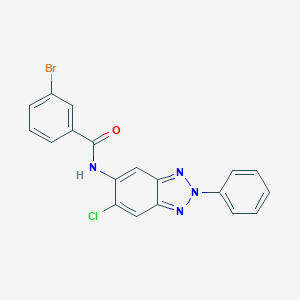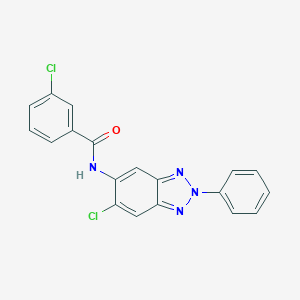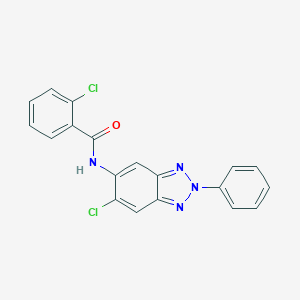![molecular formula C29H31N3O2 B283596 (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one is a chemical compound that belongs to the pyrazolone class of compounds. It is also known as AAM-2594, and it has been the focus of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies, making it a promising candidate for the treatment of various inflammatory conditions.
Wirkmechanismus
The mechanism of action of (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever. By inhibiting COX enzymes, (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. These effects are thought to be mediated through the inhibition of prostaglandin synthesis. The compound has also been shown to have a good safety profile, with no significant adverse effects observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one is its potent anti-inflammatory, analgesic, and antipyretic effects. This makes it a promising candidate for the treatment of various inflammatory conditions. However, one limitation of the compound is its relatively complex synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one. One potential direction is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another direction is the evaluation of the compound's efficacy in animal models of inflammatory conditions, such as arthritis and colitis. Additionally, the compound's safety profile could be further evaluated in preclinical studies to determine its potential for clinical use. Finally, the compound's mechanism of action could be further elucidated to identify potential targets for the development of novel anti-inflammatory drugs.
Synthesemethoden
The synthesis of (4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one involves the reaction of 4-acetylaniline, 1-adamantyl-4-bromobenzene, and 5-methyl-1-phenylpyrazol-3-one in the presence of a base and a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by an intramolecular cyclization to form the pyrazolone ring. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. These effects are thought to be mediated through the inhibition of prostaglandin synthesis, which is a key mediator of inflammation and pain.
Eigenschaften
Molekularformel |
C29H31N3O2 |
|---|---|
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C29H31N3O2/c1-18-27(17-30-25-7-3-23(4-8-25)19(2)33)28(34)32(31-18)26-9-5-24(6-10-26)29-14-20-11-21(15-29)13-22(12-20)16-29/h3-10,17,20-22,30H,11-16H2,1-2H3/b27-17- |
InChI-Schlüssel |
YQEQYDDKDZALRX-PKAZHMFMSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C\NC2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
SMILES |
CC1=NN(C(=O)C1=CNC2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
Kanonische SMILES |
CC1=NN(C(=O)C1=CNC2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4-(1,3-benzothiazol-2-yl)phenyl]hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283513.png)
![2-{[2-(Allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283514.png)
![6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283519.png)
![6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283520.png)
![2-[(Acetylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283521.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283522.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)





